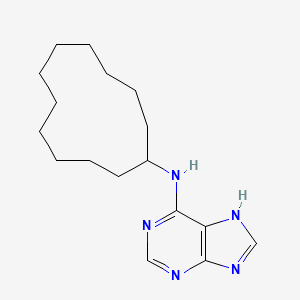

N-cyclododecyl-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents . The synthesis of amines can be achieved by reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, are also possible .Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical behavior of purin-6-amines and their derivatives, highlighting their significance in creating novel compounds with potential practical applications. For instance, studies on the synthesis of purin-6-amines explore the development of novel synthetic pathways and the characterization of these compounds through various analytical techniques. The synthetic studies directed towards Agelasine analogs, which involve the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, are a notable example of such research (Roggen & Gundersen, 2008). Additionally, the efficient synthesis of 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization highlights the advancements in purine chemistry and its derivatives (Zhong & Sun, 2010).

Applications in Drug Delivery and Environmental Science

Cyclodextrin derivatives, known for their ability to form inclusion complexes with various molecules, have been extensively studied for their potential applications in drug delivery systems. Research on cyclodextrin-functionalized polymers emphasizes their role in enhancing the solubility and stability of pharmaceutical compounds, thus improving their bioavailability (Zhou & Ritter, 2010). Furthermore, cyclodextrins have been explored for environmental applications, such as the removal of polycyclic aromatic hydrocarbons (PAHs) from water, demonstrating their utility in addressing environmental contaminants (Topuz & Uyar, 2017).

Chiral Separation and Analysis

The unique properties of cyclodextrin derivatives have also been utilized in chiral separation and analysis. Studies on cyclodextrin-based polymers for the solid-phase extraction (SPE) of carcinogenic aromatic amines from water illustrate the effectiveness of these materials in separating and analyzing chiral compounds, thereby contributing to advancements in analytical chemistry (Bhaskar et al., 2004).

properties

IUPAC Name |

N-cyclododecyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMZKRPWANJZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)

![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)

![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2744947.png)